Home > Products > Screening Compounds P130932 > 5-Deoxy-5-fluoroarbekacin
5-Deoxy-5-fluoroarbekacin - 119783-91-4

5-Deoxy-5-fluoroarbekacin

Catalog Number: EVT-1172601
CAS Number: 119783-91-4
Molecular Formula: C22H43FN6O9
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-deoxy-5-fluoroarbekacin involves several key steps:

  1. Starting Material: The synthesis typically begins with arbekacin or its analogs as the base structure.
  2. Fluorination: The introduction of the fluorine atom is often achieved through electrophilic fluorination methods, which can include the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  3. Acylation and Protection: Various protective groups may be used during the synthesis to prevent unwanted reactions at other functional sites. Acylation steps can involve acetic anhydride or similar agents to modify hydroxyl groups.
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.

The specific conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but were not detailed in the available literature .

Molecular Structure Analysis

The molecular structure of 5-deoxy-5-fluoroarbekacin can be described as follows:

  • Chemical Formula: C₁₈H₃₅FN₄O₅
  • Molecular Weight: Approximately 392.51 g/mol
  • Structural Features:
    • The compound retains the basic aminoglycoside structure, characterized by an amino sugar (deoxyribose) linked to an aminocyclitol.
    • The presence of a fluorine atom at the 5-position significantly alters its electronic properties, potentially enhancing binding affinity to bacterial ribosomes.

The three-dimensional conformation can be studied using computational methods like molecular docking, which helps predict how well it binds to target sites in bacterial ribosomes .

Chemical Reactions Analysis

5-Deoxy-5-fluoroarbekacin participates in various chemical reactions relevant to its antibiotic activity:

  1. Binding Interactions: The compound interacts with bacterial ribosomal RNA, inhibiting protein synthesis. This interaction is crucial for its mechanism of action.
  2. Metabolic Degradation: Like other aminoglycosides, it may undergo enzymatic modifications by bacterial enzymes, which could affect its efficacy.
  3. Conjugation Reactions: The compound can form conjugates with other molecules (e.g., hydroxycinnamic acids) that may enhance its biological activity or alter pharmacokinetics .

These reactions are essential for understanding both its therapeutic potential and any resistance mechanisms that may arise.

Mechanism of Action

The mechanism of action of 5-deoxy-5-fluoroarbekacin primarily involves:

  • Inhibition of Protein Synthesis: It binds to the 30S subunit of bacterial ribosomes, leading to misreading of mRNA and ultimately disrupting protein synthesis.
  • Bactericidal Activity: This misreading results in the production of nonfunctional proteins, which contributes to bacterial cell death.

Studies indicate that the fluorine substitution enhances binding affinity and may improve stability against certain nucleophilic attacks compared to non-fluorinated analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-deoxy-5-fluoroarbekacin include:

These properties influence both formulation strategies and therapeutic applications .

Applications

5-Deoxy-5-fluoroarbekacin has several notable applications:

  1. Antibiotic Therapy: It is primarily researched for its effectiveness against multi-drug resistant bacterial strains, making it a candidate for treating serious infections.
  2. Cancer Research: Some studies explore its potential as a prodrug in cancer therapy due to its ability to inhibit cellular proliferation in certain cancer cell lines .
  3. Pharmacological Studies: Ongoing research into structure-toxicity relationships aims to optimize derivatives for better therapeutic indices.
Introduction to 5-Deoxy-5-fluoroarbekacin

Historical Context and Discovery of Fluorinated Aminoglycosides

The development of fluorinated aminoglycosides represents a strategic effort to combat escalating bacterial resistance while optimizing pharmacological properties. Aminoglycoside antibiotics, characterized by amino sugar-modified structures, emerged prominently with streptomycin (1944), followed by kanamycin, gentamicin, and tobramycin. By the 1970s, semisynthetic derivatives like dibekacin, amikacin, and netilmicin addressed emerging resistance through targeted structural modifications [1]. Fluorination entered aminoglycoside chemistry in the 1990s as a rational approach to modulate drug interactions with bacterial targets and resistance enzymes.

5-Deoxy-5-fluoroarbekacin was synthesized during this era through systematic structure-activity relationship (SAR) studies. As a derivative of arbekacin (itself a 1-N-[(S)-4-amino-2-hydroxybutyryl]-dibekacin developed against methicillin-resistant Staphylococcus aureus (MRSA)), the 5-fluorination aimed to reduce nephro- and ototoxicity while retaining antibacterial potency. Early fluorination work demonstrated that replacing the 5-hydroxyl group with fluorine altered the compound’s basicity and hydrogen-bonding capacity—key factors in cellular uptake and ribosomal binding [2] [8]. This innovation aligned with broader efforts to employ fluorine’s unique electronegativity and steric properties in drug design [5].

Table 1: Key Historical Milestones in Fluorinated Aminoglycoside Development

YearDevelopmentSignificance
1973Dibekacin introductionSemisynthetic aminoglycoside active against some resistant strains
1975Arbekacin developmentDibekacin derivative with enhanced anti-MRSA activity
1993Synthesis of 5-deoxy-5-fluoroarbekacin analogsFirst fluorinated arbekacin derivatives; explored toxicity reduction [8]
1995Systematic SAR of 5-fluoro/epifluoro arbekacinsDemonstrated role of C5 configuration in toxicity and activity [2]

Structural Classification Within the Arbekacin Derivatives

Arbekacin belongs to the kanamycin subgroup of 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides. Its core structure consists of a 2-DOS ring glycosidically linked at position 4 to a 6-amino-6-deoxy-α-D-glucopyranose (glucosamine) ring and at position 6 to a 4-substituted glucosamine ring. Crucially, arbekacin contains a (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the N1 position of the 2-DOS ring, enhancing resistance to aminoglycoside-modifying enzymes (AMEs) [4].

5-Deoxy-5-fluoroarbekacin is classified as a C5’-modified derivative within the arbekacin family. It specifically features:

  • Deoxygenation at C5’: Removal of the hydroxyl group from the glucosamine ring attached to position 4 of 2-DOS (ring I).
  • Fluorine Substitution: A fluorine atom installed in the 5-epi (axial) configuration relative to the parent arbekacin’s 5-hydroxyl orientation [2] [5].
  • Retention of AHB Moiety: Preservation of the N1-AHB group critical for evading enzymatic inactivation [4].

Table 2: Structural Features of Arbekacin and Key Derivatives

Structural FeatureArbekacin5-Deoxy-5-fluoroarbekacin5-Deoxy-5-epifluoroarbekacin
2-Deoxystreptamine (2-DOS)PresentPresentPresent
N1-Substituent(S)-AHB*(S)-AHB(S)-AHB
C5’ Modification (Ring I)5’-OH5’-F (equatorial)5’-F (axial)
C5’ Chirality5R5R5S

(S)-AHB = (S)-4-amino-2-hydroxybutyryl

The C5’ position resides within the central glucosamine moiety (ring I). X-ray crystallographic and NMR analyses confirm that fluorination at this position induces subtle conformational shifts in the glycosidic linkages and alters the electrostatic potential around ring I—a region implicated in interactions with bacterial ribosomal RNA and resistance enzymes [5] [8].

Rationale for Fluorination in Aminoglycoside Antibiotics

Fluorination at C5’ of arbekacin was driven by three interconnected scientific rationales:

  • Mitigation of Toxicity: Aminoglycoside toxicity (nephro- and ototoxicity) correlates with excessive accumulation in renal proximal tubule cells and cochlear hair cells, driven partly by the polycationic nature of these drugs facilitating binding to anionic membrane phospholipids. Replacing the polar C5’-hydroxyl with fluorine reduces the overall basicity of the molecule. Nuclear Magnetic Resonance (NMR) studies on model compounds like 2,5-dideoxy-5-fluorostreptamine demonstrated a significant pKa reduction (ΔpKa ≈ 1.5–2 units) at the adjacent H2N-3 group compared to 2-deoxystreptamine. This reduced basicity decreases nonspecific electrostatic binding to mammalian cell membranes, thereby lowering intracellular accumulation and toxicity. Crucially, the 5-epifluoro configuration (axial fluorine) retains basicity closer to the parent compounds than the 5-fluoro (equatorial) isomer, explaining its more favorable acute toxicity profile [2] [8].

  • Overcoming Enzymatic Resistance: Bacterial resistance to arbekacin in MRSA primarily occurs via enzymatic modification: phosphorylation by aminoglycoside phosphotransferases [APH(3')] and acetylation by aminoglycoside acetyltransferases (AAC(6')). Fluorine’s small atomic radius and high electronegativity create a poor substrate for these enzymes:

  • Phosphotransferase Evasion: APH(3') enzymes catalyze ATP-dependent phosphorylation of specific hydroxyl groups (e.g., 3'-OH, 2"-OH). The C-F bond at C5’ is isosteric with the C-OH bond but cannot be phosphorylated. Pre-steady-state kinetic analyses using fluorinated kanamycin and neamine analogs showed severely impaired turnover by APH(3') enzymes (types Ia and IIa). The magnitude of this impairment was comparable to that seen with active-site mutants (e.g., D198A APH(3')-Ia), confirming that fluorine disrupts the transition state for phosphate transfer [3] [6].
  • Reduced Acetyltransferase Susceptibility: While less directly impacted than phosphorylation, the altered electronics and sterics near ring I may hinder AAC(6')-mediated N-acetylation at the adjacent 6'-amino group [1] [7].
  • Preservation of Ribosomal Binding and Uptake: Fluorination aims to maintain affinity for the bacterial ribosomal decoding A-site within 16S ribosomal RNA (rRNA). Key interactions involve hydrogen bonding between ring I substituents and nucleotides A1408, G1491, and A1493 (E. coli numbering). Molecular modeling suggests the C5’-F substituent, while altering local polarity, maintains sufficient complementarity with the rRNA pocket due to its isosteric nature and moderate hydrogen-bond accepting capability. Furthermore, fluorination preserves the drug’s polycationic character essential for self-promoted uptake across the outer membrane of Gram-negative bacteria via disruption of lipopolysaccharide (LPS) Mg2+ bridges [1] [6].

Properties

CAS Number

119783-91-4

Product Name

5-Deoxy-5-fluoroarbekacin

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-fluorocyclohexyl]-2-hydroxybutanamide

Molecular Formula

C22H43FN6O9

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C22H43FN6O9/c23-14-18(37-21-9(26)2-1-8(6-25)35-21)10(27)5-11(29-20(34)12(31)3-4-24)19(14)38-22-17(33)15(28)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,24-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18+,19-,21+,22+/m0/s1

InChI Key

ZJNVEFMFKDNZMU-VGBYYLGDSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Synonyms

5-deoxy-5-epi-5-fluoro-arbekacin
5-deoxy-5-fluoroarbekacin

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2F)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.